4-(3-Nitrophenoxy)benzaldehyde

Übersicht

Beschreibung

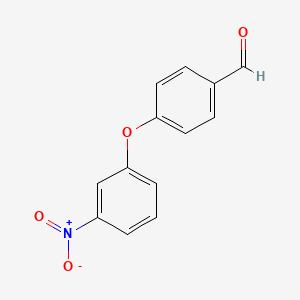

4-(3-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a benzaldehyde group substituted with a nitrophenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenoxy)benzaldehyde typically involves the reaction of 3-nitrophenol with 4-formylphenol. One common method is the nucleophilic aromatic substitution reaction, where 3-nitrophenol reacts with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

Reduction: 4-(3-Aminophenoxy)benzaldehyde

Oxidation: 4-(3-Nitrophenoxy)benzoic acid

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(3-Nitrophenoxy)benzaldehyde serves as a crucial intermediate in organic synthesis. Its dual functional groups—an aldehyde and a nitro group—allow it to participate in various chemical reactions, leading to the formation of more complex organic compounds. The compound can be utilized in:

- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are valuable intermediates in organic synthesis and medicinal chemistry.

- Nucleophilic Substitution Reactions : The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attacks, which can lead to the synthesis of substituted aromatic compounds.

Pharmaceutical Applications

The nitro group present in this compound is known for its potential biological activities, making it a candidate for drug development. Compounds containing nitro groups have been studied for their:

- Antimicrobial Properties : Research indicates that nitro-containing compounds can exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be explored further in drug design and development.

Material Science

In material science, this compound is investigated for its role in creating functional materials, particularly in the following areas:

- OLED Materials : The compound can be used as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

- Nanomaterials : It has potential applications in synthesizing mesoporous materials and nanoclays, which are important for various industrial applications including catalysis and drug delivery systems.

Chemical Research

In chemical research, this compound is valuable for studying reaction mechanisms and interactions with biological molecules. Its reactivity towards nucleophiles and electrophiles provides insights into:

- Mechanistic Studies : Understanding how this compound interacts with other chemicals can help elucidate reaction pathways and improve synthetic methodologies.

- Biochemical Assays : The ability of the compound to form adducts through nucleophilic attack makes it useful for studying enzyme interactions and receptor binding.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Novel Antimicrobial Agents : A study explored the synthesis of new antimicrobial agents derived from this compound, demonstrating its effectiveness against various bacterial strains.

- Investigation of Enzyme Inhibition : Research focused on the compound's potential as an enzyme inhibitor, revealing promising results that warrant further exploration in drug development.

- Material Development for OLEDs : Studies have shown that incorporating this compound into OLED formulations enhances performance metrics such as brightness and efficiency.

Wirkmechanismus

The mechanism of action of 4-(3-Nitrophenoxy)benzaldehyde depends on the specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aldehyde group can form Schiff bases with amines, which is useful in various chemical syntheses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Nitrophenoxy)benzaldehyde

- 3-(4-Nitrophenoxy)benzaldehyde

- 4-(3-Aminophenoxy)benzaldehyde

Uniqueness

4-(3-Nitrophenoxy)benzaldehyde is unique due to the specific positioning of the nitro group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Biologische Aktivität

4-(3-Nitrophenoxy)benzaldehyde, a compound characterized by its nitrophenyl and benzaldehyde functional groups, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a nitro group () attached to a phenoxy group (), which is further connected to a benzaldehyde moiety (). The presence of the nitro group is crucial as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures can disrupt bacterial cell membranes and inhibit lipid biosynthesis, leading to cell death.

Summary Table of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8.0 mM (850 μg/mL) | Disruption of membrane integrity |

| Bacillus anthracis | 10.0 mM (1060 μg/mL) | Inhibition of lipid biosynthesis |

| Citrobacter youngae | 10.0 mM (1060 μg/mL) | Membrane disintegration |

2. Anticancer Activity

The anticancer potential of this compound is notable, particularly in its ability to induce apoptosis in various cancer cell lines. Studies suggest that the nitro group may enhance the compound's ability to interfere with cellular pathways involved in tumor growth.

Case Study: Apoptosis Induction

In a study evaluating the effects on breast cancer cell lines, this compound exhibited an IC50 value around 25 μM, indicating significant cytotoxicity and potential for therapeutic use.

3. Acetylcholinesterase Inhibition

Preliminary investigations suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, the compound could potentially increase acetylcholine levels, thereby enhancing cognitive function.

Summary Table of Acetylcholinesterase Inhibition

| Activity | IC50 Value |

|---|---|

| Acetylcholinesterase Inhibition | ~2.7 µM |

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The disruption of bacterial membranes likely results from interactions between the compound and lipid components, leading to increased permeability and eventual cell lysis.

- Cancer Cell Apoptosis : The nitro group may facilitate interactions with cellular targets involved in apoptosis pathways, promoting programmed cell death in malignant cells.

- Neuroprotective Effects : By inhibiting AChE, the compound may enhance cholinergic signaling, which is crucial for memory and learning processes.

Eigenschaften

IUPAC Name |

4-(3-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUVHWSDQVUOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.